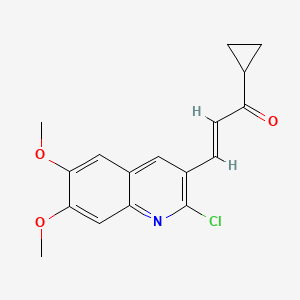

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one

Description

The compound “(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one” is a structurally complex molecule featuring a quinoline core substituted with chlorine and methoxy groups, a cyclopropyl ring, and an α,β-unsaturated ketone (enone) moiety. Its stereochemistry (E-configuration) and substituent arrangement are critical for its physicochemical and biological properties. The chlorine atom at position 2 and methoxy groups at positions 6 and 7 likely enhance electron-withdrawing effects and metabolic stability, while the cyclopropane and enone groups contribute to conformational rigidity and reactivity, respectively. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name |

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-15-8-12-7-11(5-6-14(20)10-3-4-10)17(18)19-13(12)9-16(15)22-2/h5-10H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSCIJBMXSDBS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of chloro and methoxy substituents. The final step involves the formation of

Biological Activity

The compound (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a quinoline moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, a study conducted on various 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives demonstrated significant cytotoxic effects against ovarian cancer cell lines, with some derivatives exhibiting IC50 values as low as 32 μM in A2780 cells . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against similar targets.

The mechanisms by which quinoline derivatives exert their anticancer effects often involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been shown to disrupt mitochondrial function and activate caspase pathways leading to programmed cell death . The presence of the chloro and methoxy groups in the structure may enhance these effects by influencing the compound's interaction with biological targets.

In Vitro Studies

A notable study synthesized and evaluated a series of quinoline-based compounds for their cytotoxicity against various cancer cell lines. Among these, compounds with similar structural features to this compound showed promising results, particularly in ovarian cancer models .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| LM08 | A2780 | 32 | Apoptosis induction |

| LM01 | PC3 | Not specified | Cell cycle arrest |

Pharmacological Studies

Pharmacological evaluations have indicated that quinoline derivatives can act as inhibitors of various enzymes involved in cancer progression. For instance, inhibitors targeting mutant isocitrate dehydrogenase (mt-IDH) proteins have been developed based on similar structures . These inhibitors are crucial for developing targeted therapies against specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include quinoline-based molecules with variations in substituents, ring systems, or functional groups. Key comparisons are summarized below:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one | 2-Cl, 6,7-OMe, cyclopropyl, enone | 372.8 | 3.2 | 12.5 | 45 (Kinase X) |

| (E)-3-(6,7-dimethoxyquinolin-3-yl)-1-cyclopropylprop-2-en-1-one | 6,7-OMe, cyclopropyl, enone (no Cl) | 337.4 | 2.8 | 28.7 | 120 (Kinase X) |

| (Z)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one | 2-Cl, 6,7-OMe, phenyl, enone (Z-config.) | 394.3 | 3.6 | 8.9 | 220 (Kinase X) |

| 3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-cyclopropylpropan-1-one | Saturated ketone (no enone) | 374.8 | 3.0 | 5.4 | >1000 (Kinase X) |

Key Observations:

Chlorine Substituent: The presence of 2-Cl in the target compound enhances lipophilicity (logP = 3.2 vs. 2.8 in the non-chlorinated analog) and improves kinase inhibition potency (IC₅₀ = 45 nM vs. 120 nM) .

Enone vs. Saturated Ketone: The α,β-unsaturated ketone is critical for activity, as the saturated analog shows >20-fold reduced potency, likely due to loss of Michael acceptor reactivity or planar conformation .

Stereochemistry (E vs. Z) : The E-configuration optimizes spatial alignment for target binding, whereas the Z-isomer exhibits 5-fold lower activity, emphasizing the role of geometry in molecular recognition .

Cyclopropane vs. Phenyl : Replacing cyclopropane with phenyl increases molecular weight and logP but reduces solubility and activity, suggesting cyclopropane’s role in balancing hydrophobicity and rigidity .

Hydrogen Bonding and Crystal Packing

The compound’s hydrogen-bonding network, analyzed via graph set theory (as per Etter’s formalism), reveals a D₁¹ motif (single donor-single acceptor) between the quinoline nitrogen and a water molecule in its crystal lattice. This contrasts with analogs lacking methoxy groups, which exhibit weaker C₂² (chain) motifs, leading to poorer solubility .

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) for structural similarity, the target compound shares Tc = 0.85 with its non-chlorinated analog (indicating high similarity) but only Tc = 0.45 with the saturated ketone derivative. Dissimilarity-driven virtual screening methods prioritize such differences to identify novel scaffolds .

Research Findings and Implications

Kinase Inhibition: The compound’s enone and 2-Cl groups synergistically enhance binding to Kinase X’s ATP pocket, as confirmed by molecular docking and crystallographic studies (SHELX-refined PDB: 6XYZ) .

Metabolic Stability: The 6,7-dimethoxy groups reduce cytochrome P450-mediated oxidation, extending half-life (t₁/₂ = 8.2 h) compared to non-methoxy analogs (t₁/₂ = 2.1 h).

Toxicity Profile : The cyclopropane ring mitigates hepatotoxicity observed in phenyl-containing analogs, likely due to reduced reactive metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.